H-D-Asp(OBzl)-OBzl.HCl
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Overview
Description
H-D-Asp(OBzl)-OBzl.HCl, also known as D-Aspartic acid alpha benzyl ester hydrochloride, is a derivative of D-aspartic acid. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules. Its unique structure, which includes benzyl ester groups, makes it particularly useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Asp(OBzl)-OBzl.HCl typically involves the esterification of D-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
H-D-Asp(OBzl)-OBzl.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The benzyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
H-D-Asp(OBzl)-OBzl.HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-D-Asp(OBzl)-OBzl.HCl involves its interaction with specific molecular targets. The benzyl ester groups facilitate the compound’s incorporation into larger molecules, where it can influence the overall structure and function. The pathways involved include esterification and hydrolysis reactions, which are crucial for the compound’s activity in various applications.
Comparison with Similar Compounds
Similar Compounds
H-D-Asp(OBzl)-OH: Another derivative of D-aspartic acid with a single benzyl ester group.
H-D-Asp(OtBu)-OtBu.HCl: A similar compound with tert-butyl ester groups instead of benzyl esters.
H-D-Asp(OEt)-OH: A derivative with ethyl ester groups.
Uniqueness
H-D-Asp(OBzl)-OBzl.HCl is unique due to its dual benzyl ester groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex peptides and other organic molecules.
Properties
IUPAC Name |
dibenzyl (2R)-2-aminobutanedioate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZEWOOBCRRAP-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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